molecular formula C10H19NO B13583764 2-Methyl-2-(tetrahydro-2h-pyran-4-yl)pyrrolidine

2-Methyl-2-(tetrahydro-2h-pyran-4-yl)pyrrolidine

Cat. No.: B13583764
M. Wt: 169.26 g/mol
InChI Key: WFZGOFYBTDLPIY-UHFFFAOYSA-N
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Description

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tetrahydro-2H-pyran-4-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the tetrahydro-2H-pyran-4-yl halide reacts with a methyl-substituted pyrrolidine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-2-one: A structurally related compound with a similar pyran ring.

    2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the tetrahydro-2H-pyran-4-yl group.

    Tetrahydro-4-methyl-2H-pyran: Contains the pyran ring but differs in the substitution pattern.

Uniqueness

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine is unique due to the combination of the pyrrolidine and tetrahydro-2H-pyran-4-yl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-methyl-2-(oxan-4-yl)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-10(5-2-6-11-10)9-3-7-12-8-4-9/h9,11H,2-8H2,1H3

InChI Key

WFZGOFYBTDLPIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C2CCOCC2

Origin of Product

United States

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